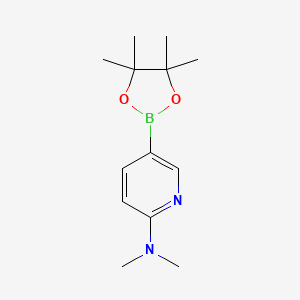

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1036991-24-8) is a boronate ester-functionalized pyridine derivative with a dimethylamine group at the 2-position and a pinacol-protected boronate moiety at the 5-position. Its molecular formula is C₁₃H₂₁BN₂O₂ (MW: 248.13 g/mol) . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging the boronate group’s reactivity with aryl halides under palladium catalysis . The dimethylamino group serves as an electron-donating substituent, which modulates the pyridine ring’s electronic properties and may influence regioselectivity in coupling reactions .

Properties

IUPAC Name |

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-8-11(15-9-10)16(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAMKARQFVLMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679753 | |

| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036991-24-8 | |

| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

This method is the most documented and efficient, involving the coupling of 5-bromo-2-(N,N-dimethylamino)pyridine with a boronic ester precursor.

5-bromo-2-(N,N-dimethylamino)pyridine + 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl boronic ester → N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Experimental Conditions (from literature):

The procedure involves dissolving the halogenated pyridine and boronic ester in dioxane, adding the catalyst and base, then heating under nitrogen to facilitate coupling. Post-reaction purification by silica gel chromatography yields the desired boron-amine compound.

Alternative Palladium-Catalyzed Protocols

An alternative method uses a Pd(II) complex with a different ligand system, such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II), at room temperature (20°C), with similar boronic ester and base conditions, but requires longer reaction times (up to 12 hours). This approach offers milder conditions and comparable yields.

| Parameter | Details | Reference |

|---|---|---|

| Catalyst | PdCl₂(dppf) | |

| Temperature | 20°C | |

| Reaction Time | 12 hours | |

| Yield | Not specified but comparable |

Direct Amine Functionalization

Another route involves direct amination of the pyridine ring followed by boron incorporation, although this method is less common due to lower selectivity and yields.

Notes on Reaction Conditions and Optimization

- Inert Atmosphere: Essential to prevent oxidation of palladium catalysts and sensitive intermediates.

- Temperature Control: Elevated temperatures (around 100°C) are optimal for Suzuki coupling, while milder conditions are feasible with specific catalysts.

- Purification: Typically involves silica gel chromatography, employing solvent systems such as petroleum ether/ethyl acetate (50:1 to 3:1) to isolate the product.

Summary Data Table

| Preparation Method | Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Suzuki coupling with Pd(dppf)Cl₂ | Pd(dppf)Cl₂ | 1,4-Dioxane | 100°C | 12 hours | 76% | Most efficient, widely used |

| Alternative Pd(II) complex | PdCl₂(dppf) | 1,4-Dioxane | 20°C | 12 hours | Not specified | Milder conditions |

| Direct amination | Various | Not specified | Not specified | Variable | Less efficient | Less common |

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is used as a building block for the construction of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions .

Biology and Medicine: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets in unique ways .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to form stable complexes with various metals makes it useful in catalysis and other industrial applications .

Mechanism of Action

The mechanism by which N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects depends on its specific application. In organic synthesis, its boronic acid moiety can form stable complexes with transition metals, facilitating cross-coupling reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Key Observations :

- Electron-Donating vs.

- Steric Effects : Dimethylamine introduces moderate steric hindrance near the boronate, which may slow coupling kinetics relative to the less hindered NH₂ analog .

- Positional Isomerism : Boronate placement at the pyridine 4-position (e.g., ) vs. 5-position alters conjugation and steric accessibility, impacting reaction yields .

Heterocyclic Core Modifications

Key Observations :

- Pyrimidine vs. Pyridine : Pyrimidine’s electron-deficient nature () may reduce boronate reactivity in couplings compared to pyridine-based analogs.

- Biological Activity : Thiadiazole derivatives (e.g., ) highlight structural versatility but diverge from the target compound’s primary role as a coupling reagent.

Biological Activity

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H22BNO2, with a molecular weight of approximately 247.14 g/mol. The compound features a pyridine ring substituted with a dimethylamino group and a dioxaborolane moiety that may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an inhibitor for certain enzymes and its effects on cellular processes. Key findings include:

- Enzyme Inhibition : This compound has shown promise as an inhibitor for specific kinases involved in cellular signaling pathways. For instance, it has been evaluated for its inhibitory effects on dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases .

- Antioxidant Properties : In vitro assays have indicated that this compound exhibits antioxidant activity. This was assessed through oxygen radical absorbance capacity (ORAC) assays and evaluations of its effects on pro-inflammatory responses in microglial cells .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties through its ability to modulate inflammatory pathways in cellular models. These effects were particularly noted in studies involving lipopolysaccharide (LPS)-induced inflammation .

Table 1: Summary of Biological Activities

Case Study: DYRK1A Inhibition

Case Study: Anti-inflammatory Mechanisms

Another investigation assessed the anti-inflammatory action of this compound using BV2 microglial cells exposed to LPS. The results showed that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in managing neuroinflammation associated with various neurological conditions .

Q & A

Q. What are the recommended synthetic routes for preparing N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves:

- Step 1 : Bromination of 5-aminopyridine derivatives at the 5-position.

- Step 2 : Buchwald-Hartwig amination to introduce the N,N-dimethylamine group.

- Step 3 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under Pd(dppf)Cl₂ catalysis to install the boronate ester .

- Key Considerations : Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent boronate hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- NMR : ¹H NMR should show characteristic signals:

- δ 1.3 ppm (s, 12H, pinacol methyl groups).

- δ 3.0 ppm (s, 6H, N,N-dimethyl).

- δ 6.5–8.5 ppm (pyridine protons, splitting depends on substitution pattern) .

- LC-MS : Confirm molecular ion peak at m/z 247.15 (M+H⁺) with >95% purity.

- Elemental Analysis : Match calculated vs. observed C, H, N, B percentages (±0.3%).

Q. What are the primary applications of this compound in organic synthesis?

- Core Utility :

- Suzuki-Miyaura Coupling : Acts as a boronate donor for constructing biaryl systems in drug discovery (e.g., kinase inhibitors). Optimal conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C .

- Functionalization : The dimethylamine group enables further derivatization (e.g., alkylation, acylation) for library synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of the N,N-dimethyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The dimethylamine group at the 2-position of pyridine reduces rotational freedom, potentially slowing transmetallation steps. Compare coupling kinetics with analogs (e.g., N-H or N-ethyl derivatives) using stopped-flow spectroscopy.

- Electronic Effects : Electron-donating dimethyl groups increase pyridine’s electron density, which may stabilize Pd intermediates. DFT calculations (B3LYP/6-31G*) can model charge distribution .

Q. What strategies mitigate boronate ester hydrolysis during prolonged storage or aqueous-phase reactions?

- Stabilization Protocols :

- Storage : Store at 2–8°C under inert gas (Ar) with molecular sieves (3Å) to prevent moisture ingress .

- Reaction Design : Use non-polar solvents (toluene, THF) for couplings. Add pinacol (1 eq.) as a competitive ligand to suppress hydrolysis .

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

- X-ray Crystallography :

- Crystal Growth : Slow diffusion of hexane into a saturated DCM solution yields diffraction-quality crystals.

- Refinement : Use SHELXL for structure solution. Key metrics: R1 < 0.05, wR2 < 0.12. The boronate ester’s B-O bond lengths (~1.36 Å) and planarity confirm sp² hybridization .

Q. What are the common pitfalls in interpreting LC-MS data for boron-containing compounds, and how can they be addressed?

- Troubleshooting :

- Adduct Formation : Boronates often form [M+Na]⁺ or [M+K]⁺ adducts. Use ammonium acetate in mobile phases to suppress alkali interactions.

- Fragmentation : Avoid high ESI voltages (>4 kV) to prevent decomposition. Validate with HRMS (e.g., Q-TOF) for accurate mass (<5 ppm error) .

Q. How can computational methods predict the compound’s reactivity in non-traditional coupling reactions (e.g., Chan-Lam)?

- In Silico Modeling :

- DFT Calculations : Optimize transition states for Cu-mediated Chan-Lam coupling (B3LYP/def2-TZVP). Calculate activation barriers to assess feasibility.

- Solvent Effects : Use COSMO-RS to simulate solvent polarity’s impact on reaction rates .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Suzuki couplings: How to reconcile literature variations?

- Root Cause Analysis :

Q. Conflicting solubility reports in polar vs. non-polar solvents: What factors govern solubility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.